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Introduction

Seviteronel (formerly VT-464 and INO-464) is an orally bioavailable, non-steroidal small

molecule that represents a novel approach in the treatment of hormone-dependent cancers,

particularly castration-resistant prostate cancer (CRPC) and breast cancer.[1][2] It is a dual-

acting agent, functioning as both a selective inhibitor of cytochrome P450 17A1 (CYP17A1)

and an antagonist of the androgen receptor (AR).[3][4] This dual mechanism of action allows

Seviteronel to both suppress the production of androgens and estrogens and to block the

signaling pathways that drive the growth of many tumors.[5] This technical guide provides an

in-depth overview of the preclinical pharmacology of Seviteronel, focusing on its mechanism of

action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action
Seviteronel exerts its anti-tumor effects through two distinct but complementary mechanisms:

Selective Inhibition of CYP17A1: Seviteronel is a potent inhibitor of CYP17A1, a key

enzyme in the steroidogenesis pathway responsible for the synthesis of androgens and

estrogens.[2] Notably, it displays a greater selectivity for the 17,20-lyase activity of CYP17A1

over the 17α-hydroxylase activity.[1] This selectivity is significant as it minimizes the

interference with corticosteroid production, a common side effect of less selective CYP17A1

inhibitors like abiraterone acetate, potentially allowing for administration without concomitant

glucocorticoids.[1]
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Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, Seviteronel
directly acts as a competitive antagonist of the androgen receptor.[3][4] This includes both

wild-type and mutated forms of the AR, such as the F876L and T877A mutations, which can

confer resistance to other anti-androgen therapies.[3] By blocking the AR, Seviteronel
prevents the downstream signaling that promotes tumor cell proliferation and survival.

The following diagram illustrates the central role of CYP17A1 in the steroidogenesis pathway

and the point of inhibition by Seviteronel.
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Caption: Steroidogenesis Pathway and Seviteronel's Point of Inhibition.
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The subsequent diagram depicts the androgen receptor signaling pathway and the antagonistic

action of Seviteronel.
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Caption: Androgen Receptor Signaling Pathway and Seviteronel's Antagonism.

Quantitative In Vitro Activity
Seviteronel has demonstrated potent activity in a variety of preclinical assays. The following

tables summarize key quantitative data from in vitro studies.

Table 1: CYP17A1 Inhibition

Parameter Value Reference

Human 17,20-lyase IC50 69 nM [1][6]

Human 17α-hydroxylase IC50 670 nM [1]

Selectivity (hydroxylase/lyase) ~10-fold [1][4]

Table 2: In Vitro Anti-Tumor Activity
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Cell Line Cancer Type Assay IC50 / Effect Reference

MCF7
ER+/low AR

Breast Cancer

Estrogen-

stimulated

proliferation

Potent inhibition [3]

H16N2
AR-/PR-/low ER

Breast Cancer

Cell growth in

soft agar
Potent inhibition [3]

Tamoxifen-

resistant MCF7

ER+ Breast

Cancer
Cell growth Potent inhibition [3]

MDA-MB-453

ER-/AR+ Triple-

Negative Breast

Cancer (TNBC)

DHT-stimulated

growth

Potent inhibition,

higher potency

than

enzalutamide

[3]

MDA-MB-453 AR+ TNBC Cell Viability IC50 > 10 µM [7]

MCF-7
ER+ Breast

Cancer
Cell Viability IC50 ~7 µM [7][8]

MDA-MB-453

and SUM159
AR+ TNBC

Proliferation and

soft agar growth

Dose-dependent

inhibition
[9]

In Vivo Efficacy
Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of

Seviteronel.

Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
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Xenograft
Model

Cancer Type Treatment Key Findings Reference

Tamoxifen-

resistant MCF7

ER+ Breast

Cancer
Seviteronel

Inhibited tumor

growth and

increased

survival

compared to

enzalutamide.

[3]

MDA-MB-453 AR+ TNBC

Seviteronel (daily

oral

administration)

Significantly

inhibited tumor

volume and

growth rate in a

dose-dependent

manner.

[10]

MDA-PCa-133

Castration-

Resistant

Prostate Cancer

Seviteronel (100

mg/kg bid)

Reduced tumor

volume by >two-

fold compared to

vehicle.

[6]

HCI-009 PDX AR+ TNBC
Seviteronel (150

mg/kg/day PO)

Decreased tumor

volume and rate

of growth.

[9]

MDA-MB-453 AR+ TNBC
Seviteronel +

Radiation

Significant

reduction in

tumor volume

and delay to

tumor doubling

and tripling times

compared to

either therapy

alone.

[7][8]

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of preclinical findings. The

following sections outline the protocols for key experiments cited in the literature.

CYP17A1 Lyase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Seviteronel against

the 17,20-lyase activity of human CYP17A1.

Materials:

Recombinant human CYP17A1 enzyme

Substrate: 17α-hydroxypregnenolone

Cofactors: NADPH

Seviteronel at various concentrations

Assay buffer

Quenching solution

LC-MS/MS for product detection (Dehydroepiandrosterone - DHEA)

Protocol:

Prepare a reaction mixture containing the CYP17A1 enzyme, NADPH, and assay buffer in

microplate wells.

Add Seviteronel at a range of concentrations to the wells.

Initiate the enzymatic reaction by adding the substrate, 17α-hydroxypregnenolone.

Incubate the reaction mixture at 37°C for a specified time.

Stop the reaction by adding a quenching solution.

Analyze the formation of the product, DHEA, using LC-MS/MS.
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Calculate the percent inhibition of DHEA formation at each Seviteronel concentration

relative to a vehicle control.

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-

response curve.

Androgen Receptor (AR) Competitive Binding Assay
Objective: To assess the ability of Seviteronel to compete with a natural androgen for binding

to the androgen receptor.

Materials:

Source of androgen receptor (e.g., LNCaP cell lysate, purified recombinant AR)

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone - DHT)

Seviteronel at various concentrations

Binding buffer

Scintillation fluid and counter

Protocol:

Incubate the AR source with a fixed concentration of radiolabeled DHT in the presence of

increasing concentrations of Seviteronel.

Allow the binding reaction to reach equilibrium.

Separate the bound from unbound radioligand (e.g., via filtration through a glass fiber filter).

Measure the amount of bound radioactivity using a scintillation counter.

Calculate the percent displacement of the radiolabeled DHT by Seviteronel at each

concentration.

Determine the Ki or IC50 value from the competition binding curve.
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Cell Viability/Proliferation Assays
Objective: To evaluate the effect of Seviteronel on the viability and proliferation of cancer cell

lines.

Crystal Violet Assay:

Seed cancer cells in multi-well plates and allow them to adhere overnight.

Treat the cells with increasing concentrations of Seviteronel or a vehicle control for a

specified duration (e.g., 5 days).[10]

Wash the cells with PBS and fix with a suitable fixative (e.g., methanol).

Stain the fixed cells with a crystal violet solution.

Wash away the excess stain and allow the plates to dry.

Solubilize the stain with a solvent (e.g., 10% acetic acid).

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

Normalize the data to the vehicle-treated control to determine the percent viability.

Soft Agar Colony Formation Assay:

Prepare a base layer of agar in multi-well plates.

Resuspend cancer cells in a top layer of agar containing various concentrations of

Seviteronel or vehicle.

Overlay the cell suspension onto the base agar layer.

Incubate the plates for several weeks to allow for colony formation.

Stain the colonies with a vital stain (e.g., crystal violet).

Count the number of colonies and/or measure the colony size.
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Compare the colony formation in Seviteronel-treated wells to the vehicle control.

In Vivo Xenograft Studies
Objective: To assess the in vivo anti-tumor efficacy of Seviteronel in an animal model.

Protocol:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-453)

into the flanks of immunocompromised mice (e.g., CB17-SCID mice).[7][8]

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors

reach a predetermined size (e.g., ~80 mm³), randomize the animals into treatment and

control groups.[7][8]

Treatment Administration: Administer Seviteronel orally once daily at specified doses. The

control group receives a vehicle control.[10]

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and

calculate the tumor volume.

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups. Monitor for any signs of toxicity, such as weight loss.

The following diagram illustrates a typical workflow for an in vivo xenograft study.
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Caption: Workflow for a Preclinical In Vivo Xenograft Study.

Pharmacokinetics
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution,

metabolism, and excretion (ADME) of a drug candidate. While detailed preclinical ADME data

for Seviteronel is not extensively published in the provided search results, clinical studies have

provided some insights into its pharmacokinetic profile.

A population pharmacokinetic analysis of data from four clinical studies in patients with

advanced breast or prostate cancer showed that Seviteronel exhibits linear pharmacokinetics

over a dose range of 50-750 mg, administered either once or twice daily.[11][12][13] The

disposition of Seviteronel is well-described by a model with transit absorption and bi-phasic

first-order elimination.[11][12][13] Interestingly, prandial status did not have a clinically relevant

effect on its pharmacokinetics.[11][12] Sex and body weight were identified as significant

covariates on clearance, but not to an extent that would necessitate dose adjustments.[11][12]

Conclusion
Seviteronel is a promising anti-cancer agent with a unique dual mechanism of action, targeting

both androgen synthesis and androgen receptor signaling. Preclinical studies have consistently

demonstrated its potent in vitro and in vivo activity against various models of breast and

prostate cancer. Its selectivity for the 17,20-lyase activity of CYP17A1 offers a potential

advantage in terms of its safety profile. The data summarized in this technical guide provide a

comprehensive overview of the preclinical pharmacology of Seviteronel, supporting its

continued clinical development for the treatment of hormone-driven malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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